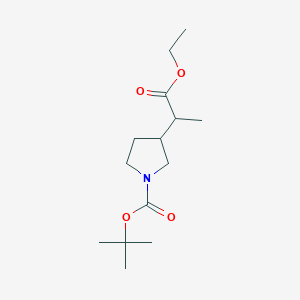![molecular formula C21H24N4O5 B2622427 Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate CAS No. 380192-61-0](/img/structure/B2622427.png)
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called protein kinases, which play a crucial role in regulating cellular processes such as cell growth, division, and differentiation.
Mecanismo De Acción
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate inhibits protein kinases by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrate, which in turn disrupts the signaling pathways that are regulated by the enzyme. As a result, the cellular processes that are regulated by the enzyme are disrupted, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate in lab experiments is its high potency and selectivity for protein kinases. This makes it an ideal tool compound for studying the role of protein kinases in cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate in scientific research. One potential direction is the identification of new protein kinase inhibitors that can be used as potential therapeutic agents for the treatment of various diseases. Another potential direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of this compound. Finally, the use of this compound in combination with other drugs may lead to the development of new treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate is a complex process that involves several steps. The first step is the synthesis of 3-nitro-4-piperidin-1-ylbenzoic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-pyridinecarbonitrile to produce the intermediate product, which is then treated with methyl propanoate to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate has a wide range of scientific research applications. It is primarily used as a tool compound to study the role of protein kinases in cellular processes. It is also used in drug discovery programs to identify new protein kinase inhibitors that can be used as potential therapeutic agents for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-30-20(26)10-14-24(19-7-3-4-11-22-19)21(27)16-8-9-17(18(15-16)25(28)29)23-12-5-2-6-13-23/h3-4,7-9,11,15H,2,5-6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXZMRXGPUJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-2-nitrophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2622349.png)

![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2622353.png)
![7-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2622354.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2622355.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)